molecular formula C12H11BrO4 B11831285 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B11831285
M. Wt: 299.12 g/mol
InChI Key: CKVOYDGLTFCEET-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a molecular formula of C12H11BrO4. This compound is characterized by the presence of a bromine atom, a methoxy group, and a carboxylic acid group attached to a tetrahydronaphthalene core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

The synthesis of 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves several steps. One common synthetic route includes the bromination of 5-methoxy-1,2,3,4-tetrahydronaphthalene, followed by oxidation to introduce the oxo group. The final step involves carboxylation to form the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the oxo group or reduce the carboxylic acid to an alcohol.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

8-Bromo-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

8-bromo-5-methoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H11BrO4/c1-17-10-3-2-8(13)7-4-6(12(15)16)5-9(14)11(7)10/h2-3,6H,4-5H2,1H3,(H,15,16)

InChI Key

CKVOYDGLTFCEET-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CC(CC2=O)C(=O)O

Origin of Product

United States

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